Cas no 1246819-59-9 (Imatinib Meta-methyl-piperazine Impurity)

Imatinib Meta-methyl-piperazine Impurity is a structurally characterized impurity associated with the synthesis of imatinib, a tyrosine kinase inhibitor. This impurity arises during the manufacturing process, specifically from the meta-methyl-piperazine moiety, and is critical for quality control in pharmaceutical production. Its identification and quantification are essential to ensure compliance with regulatory standards, such as ICH guidelines, which mandate strict limits on impurity levels in active pharmaceutical ingredients (APIs). The availability of this well-defined impurity supports analytical method development, validation, and batch consistency testing, aiding in the production of high-purity imatinib. Proper monitoring of this impurity contributes to the safety and efficacy of the final drug product.
Imatinib Meta-methyl-piperazine Impurity structure
1246819-59-9 structure
商品名:Imatinib Meta-methyl-piperazine Impurity
CAS番号:1246819-59-9
MF:C29H31N7O
メガワット:493.60274
CID:1061866
PubChem ID:69716662

Imatinib Meta-methyl-piperazine Impurity 化学的及び物理的性質

名前と識別子

    • Imatinib Meta-methyl-piperazine Impurity
    • 3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
    • 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-pyridinyl)-2-pyrimidinylamino]phenyl]benzamide
    • 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
    • 3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide; Benzamide, 3-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
    • 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
    • SCHEMBL6239405
    • M7TF3SZ5VV
    • N-(4-METHYL-3-{[4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZAMIDE
    • DTXSID20741185
    • 1246819-59-9
    • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)benzamide
    • Benzamide, 3-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-
    • インチ: InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)
    • InChIKey: HIPOQAXTOUMJRW-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

計算された属性

  • せいみつぶんしりょう: 493.25900
  • どういたいしつりょう: 493.25900864g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 37
  • 回転可能化学結合数: 7
  • 複雑さ: 714
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 86.3Ų

じっけんとくせい

  • PSA: 89.77000
  • LogP: 4.92310

Imatinib Meta-methyl-piperazine Impurity 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I267990-25mg
Imatinib Meta-methyl-piperazine Impurity
1246819-59-9
25mg
$ 215.00 2023-09-07
Biosynth
WZB81959-25 mg
Imatinib meta-methyl-piperazine impurity
1246819-59-9
25mg
$260.00 2022-12-28
Biosynth
WZB81959-10 mg
Imatinib meta-methyl-piperazine impurity
1246819-59-9
10mg
$138.60 2022-12-28
Biosynth
WZB81959-250 mg
Imatinib meta-methyl-piperazine impurity
1246819-59-9
250MG
$1,247.50 2022-12-28
Biosynth
WZB81959-50 mg
Imatinib meta-methyl-piperazine impurity
1246819-59-9
50mg
$416.00 2022-12-28
Biosynth
WZB81959-100 mg
Imatinib meta-methyl-piperazine impurity
1246819-59-9
100MG
$666.00 2022-12-28
TRC
I267990-250mg
Imatinib Meta-methyl-piperazine Impurity
1246819-59-9
250mg
$ 1629.00 2023-09-07
A2B Chem LLC
AE38434-250mg
Imatinib Meta-methyl-piperazine Impurity
1246819-59-9
250mg
$1681.00 2024-04-20
A2B Chem LLC
AE38434-25mg
Imatinib Meta-methyl-piperazine Impurity
1246819-59-9
25mg
$327.00 2024-04-20

Imatinib Meta-methyl-piperazine Impurity 関連文献

Imatinib Meta-methyl-piperazine Impurityに関する追加情報

Imatinib Meta-methyl-piperazine Impurity: A Comprehensive Overview

The compound with CAS No. 1246819-59-9, commonly referred to as Imatinib Meta-methyl-piperazine Impurity, is a critical entity in the field of pharmaceutical chemistry. This impurity is closely associated with the production and quality control of Imatinib, a well-known tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The presence of this impurity highlights the importance of stringent manufacturing processes and analytical techniques to ensure the safety and efficacy of pharmaceutical products.

Imatinib Meta-methyl-piperazine Impurity is a byproduct formed during the synthesis of Imatinib. Its structure, which includes a meta-methyl-piperazine moiety, makes it a specific and significant impurity that must be monitored throughout the drug development and manufacturing phases. Recent advancements in analytical chemistry have enabled more precise detection and quantification of this impurity, ensuring compliance with regulatory standards such as those set by the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The synthesis of Imatinib involves multiple steps, each of which can potentially introduce impurities like Imatinib Meta-methyl-piperazine Impurity. Researchers have identified that improper reaction conditions, such as temperature fluctuations or incomplete purification steps, can lead to the formation of this impurity. To mitigate this, modern manufacturing processes incorporate advanced purification techniques, including high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE), to isolate and remove such impurities effectively.

Recent studies have focused on understanding the pharmacokinetic profile of Imatinib Meta-methyl-piperazine Impurity to assess its potential impact on patient safety. These studies have revealed that while the impurity itself does not exhibit significant pharmacological activity, its presence in therapeutic formulations could raise concerns regarding drug stability and bioavailability. As a result, regulatory agencies emphasize the importance of maintaining impurity levels below established thresholds to ensure patient safety.

In addition to its role in quality control, Imatinib Meta-methyl-piperazine Impurity has become a subject of interest in pharmacokinetic research. Scientists are exploring its potential as a biomarker for drug metabolism studies, particularly in understanding how different patient populations metabolize Imatinib. This research could pave the way for personalized medicine approaches, where treatment regimens are tailored based on individual patient characteristics.

The detection and quantification of Imatinib Meta-methyl-piperazine Impurity rely heavily on cutting-edge analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for identifying trace amounts of this impurity in complex matrices. Recent advancements in LC-MS/MS technology have improved sensitivity and specificity, enabling more accurate determination of impurity levels even at extremely low concentrations.

Moreover, researchers are investigating novel synthetic pathways to minimize the formation of Imatinib Meta-methyl-piperazine Impurity during drug production. These efforts include optimizing reaction conditions, employing alternative reagents, and exploring green chemistry principles to enhance process efficiency while reducing impurity formation. Such innovations not only improve product quality but also contribute to environmental sustainability by reducing waste generation.

In conclusion, Imatinib Meta-methyl-piperazine Impurity plays a pivotal role in ensuring the quality and safety of Imatinib-based therapies. Ongoing research into its synthesis, detection, and pharmacokinetics underscores its importance in both pharmaceutical manufacturing and clinical practice. As science continues to evolve, advancements in analytical techniques and synthetic methodologies will further enhance our ability to manage this impurity effectively, ultimately benefiting patients worldwide.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd